molecular formula C24H22N2O5S B3754831 ethyl 4-[[2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate

ethyl 4-[[2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate

Cat. No.: B3754831
M. Wt: 450.5 g/mol
InChI Key: CYBOOJVVMIMOIV-FNBOUAQFSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It also contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolidine ring and the creation of the ester linkage . The exact methods would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. For example, as an ester, it could be hydrolyzed to form an alcohol and an acid . The thiazolidine ring might also undergo various reactions depending on the conditions .


Physical and Chemical Properties Analysis

This could include studying properties such as the compound’s melting point, boiling point, solubility in different solvents, and stability under various conditions .

Mechanism of Action

If this compound has biological activity, its mechanism of action could be studied using various biochemical techniques. This could involve studying its interactions with proteins or other molecules in the cell .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds might be toxic or corrosive, while others might be flammable .

Future Directions

Future research on this compound could involve further studies of its synthesis, reactions, and potential uses. For example, if it has biological activity, it could be studied as a potential drug .

Properties

IUPAC Name

ethyl 4-[[2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-3-31-23(29)18-9-11-19(12-10-18)25-21(27)15-26-22(28)20(32-24(26)30)14-16(2)13-17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,25,27)/b16-13+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBOOJVVMIMOIV-FNBOUAQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C(=C\C3=CC=CC=C3)\C)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[[2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[[2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[[2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[[2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[[2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Reactant of Route 6
ethyl 4-[[2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate

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